molecular formula C11H8N2O3 B8284421 2-Amino-4,5-bis(furan-2-yl)oxazole CAS No. 77151-49-6

2-Amino-4,5-bis(furan-2-yl)oxazole

Cat. No. B8284421
CAS RN: 77151-49-6
M. Wt: 216.19 g/mol
InChI Key: AIPSGEYGJITVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,5-bis(furan-2-yl)oxazole is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4,5-bis(furan-2-yl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-bis(furan-2-yl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77151-49-6

Product Name

2-Amino-4,5-bis(furan-2-yl)oxazole

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

4,5-bis(furan-2-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C11H8N2O3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13)

InChI Key

AIPSGEYGJITVFP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(OC(=N2)N)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Furoin (0.50 g, 2.60 mmol) was dissolved in ethanol (15 mL). Cyanamide (218.8 mg, 5.20 mmol) and sodium ethoxide (530.8 mg, 7.80 mmol) were added, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into water and extracted with ethyl acetate. After the organic layer was washed with water and brine, dried over anhydrous sodium sulfate, the residue obtained by evaporation under reduced pressure was purified by chromatography on silica gel (hexane:ethyl acetate=1:1→1:2) to give the title compound (175.0 mg, 31.1%) as a dark brown crystal.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
218.8 mg
Type
reactant
Reaction Step Two
Quantity
530.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31.1%

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